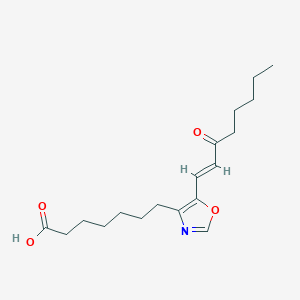

7-(5-(3-Oxooct-1-en-1-yl)oxazol-4-yl)heptanoic acid

Description

7-(5-(3-Oxooct-1-en-1-yl)oxazol-4-yl)heptanoic acid is a synthetic carboxylic acid derivative featuring an oxazole heterocycle substituted with a 3-oxooct-1-en-1-yl chain and a heptanoic acid backbone. The oxazole ring, a five-membered aromatic system containing one oxygen and one nitrogen atom, distinguishes it from naturally occurring furan fatty acids (FuFAs) or prostanoic acid derivatives. The 3-oxooctenyl side chain introduces a ketone and an α,β-unsaturated moiety, which may enhance reactivity or confer specific binding properties.

Properties

Molecular Formula |

C18H27NO4 |

|---|---|

Molecular Weight |

321.4 g/mol |

IUPAC Name |

7-[5-[(E)-3-oxooct-1-enyl]-1,3-oxazol-4-yl]heptanoic acid |

InChI |

InChI=1S/C18H27NO4/c1-2-3-6-9-15(20)12-13-17-16(19-14-23-17)10-7-4-5-8-11-18(21)22/h12-14H,2-11H2,1H3,(H,21,22)/b13-12+ |

InChI Key |

FJTJERYCZFMZLF-OUKQBFOZSA-N |

Isomeric SMILES |

CCCCCC(=O)/C=C/C1=C(N=CO1)CCCCCCC(=O)O |

Canonical SMILES |

CCCCCC(=O)C=CC1=C(N=CO1)CCCCCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(5-(3-Oxooct-1-en-1-yl)oxazol-4-yl)heptanoic acid typically involves the formation of the oxazole ring followed by the introduction of the heptanoic acid side chain. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-oxooct-1-en-1-yl with an appropriate oxazole precursor in the presence of a catalyst can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

7-(5-(3-Oxooct-1-en-1-yl)oxazol-4-yl)heptanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxazole derivatives.

Reduction: Reduction reactions can modify the oxazole ring or the side chains.

Substitution: The compound can participate in substitution reactions where functional groups are replaced with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of more saturated compounds .

Scientific Research Applications

7-(5-(3-Oxooct-1-en-1-yl)oxazol-4-yl)heptanoic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(5-(3-Oxooct-1-en-1-yl)oxazol-4-yl)heptanoic acid involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The compound’s closest analogs include:

7D5 (7-(3,4-Dimethyl-5-pentylfuran-2-yl)-heptanoic acid)

- Core Structure: Furan ring + heptanoic acid.

- Key Differences :

- The oxazole ring in the target compound replaces the furan, introducing nitrogen and altering electronic properties.

- The 3-oxooctenyl chain in the target compound contrasts with 7D5’s methyl and pentyl substituents.

7-[(3R,4R)-4-Octyloxolan-3-yl]heptanoic Acid (CAS 50469-31-3)

- Core Structure: Oxolane (tetrahydrofuran) ring + heptanoic acid.

- Key Differences :

- The saturated oxolane ring lacks the aromaticity of oxazole.

- The octyl substituent in this analog is less polar than the target’s 3-oxooctenyl group.

- Implications :

SQ29,072 (7-[[2-(Mercaptomethyl)-1-oxo-3-phenylpropyl]amino]-heptanoic Acid)

Physicochemical Properties

*Estimated via computational tools (e.g., XLogP3).

- Lipophilicity : The target compound’s higher LogP (~6.5) compared to 7D5 (~5.8) reflects the oxazole’s reduced polarity relative to furan and the elongated hydrophobic chain.

- Solubility : The oxazole’s nitrogen may enhance aqueous solubility slightly compared to furan derivatives, but the long alkyl chain likely offsets this effect.

Biological Activity

Chemical Structure and Properties

7-(5-(3-Oxooct-1-en-1-yl)oxazol-4-yl)heptanoic acid is a compound featuring an oxazole ring, which is known for its diverse biological activities. The presence of the heptanoic acid moiety suggests potential interactions in lipid metabolism and cellular signaling pathways.

Biological Activity

1. Antimicrobial Activity

Research has indicated that compounds containing oxazole rings often exhibit antimicrobial properties. The structural characteristics of 7-(5-(3-Oxooct-1-en-1-yl)oxazol-4-yl)heptanoic acid may enhance its effectiveness against various bacterial strains. In vitro studies could be conducted to evaluate its efficacy against common pathogens.

2. Anti-inflammatory Properties

Compounds similar to 7-(5-(3-Oxooct-1-en-1-yl)oxazol-4-yl)heptanoic acid have been studied for their anti-inflammatory effects. The heptanoic acid component may play a role in modulating inflammatory pathways, potentially making this compound a candidate for further investigation in inflammatory diseases.

3. Neuroprotective Effects

Oxazole derivatives have shown promise in neuroprotection, particularly in models of neurodegenerative diseases. The unique structure of this compound may contribute to its ability to protect neuronal cells from oxidative stress and apoptosis.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Antimicrobial Efficacy | A study demonstrated that oxazole derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. Further research on this specific compound could elucidate its potential as an antimicrobial agent. |

| Anti-inflammatory Mechanisms | Research on similar compounds has shown that they can inhibit pro-inflammatory cytokines, suggesting that 7-(5-(3-Oxooct-1-en-1-yl)oxazol-4-yl)heptanoic acid might also reduce inflammation through similar mechanisms. |

| Neuroprotection | In models of neurodegeneration, oxazole compounds have been found to reduce neuronal cell death, indicating that this compound may possess neuroprotective properties worth exploring in future studies. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.